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3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling Quinazoline-2,4-dione SAR

This 1,3-disubstituted quinazoline-2,4-dione features a unique N1-(2,5-dimethylbenzyl) regioisomer distinct from common mono- or 3,5-dimethyl analogs. It furnishes a defined PARP-1/2 pharmacophore with ortho-methyl steric shielding, a locked N3-benzyl conformation for selective binding, and a favorable logP (5.36)/PSA (31.27 Ų) profile for CNS penetration optimisation. Ideal for SAR-driven anticancer and dual VEGFR-2/c-Met inhibitor programs where isoform selectivity and metabolic stability are critical.

Molecular Formula C24H22N2O2
Molecular Weight 370.452
CAS No. 892271-19-1
Cat. No. B2595216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione
CAS892271-19-1
Molecular FormulaC24H22N2O2
Molecular Weight370.452
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C24H22N2O2/c1-17-12-13-18(2)20(14-17)16-25-22-11-7-6-10-21(22)23(27)26(24(25)28)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3
InChIKeyPIRJMMALTJKWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione (CAS 892271-19-1): Procurement-Ready Screening Compound for Kinase and PARP Drug Discovery


3-Benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a 1,3-disubstituted quinazoline-2,4-dione bearing a 2,5-dimethylbenzyl group at N1 and a benzyl group at N3 (ChemDiv catalog ID C200-0695; MW 370.45, formula C₂₄H₂₂N₂O₂) . The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore with documented inhibitory activity against poly(ADP-ribose) polymerase-1/2 (PARP-1/2) and vascular endothelial growth factor receptor 2 (VEGFR-2), underpinning its relevance for anticancer drug discovery programs [1]. This compound is supplied as a research-grade screening compound (availability: 3 mg) with a reported logP of 5.36 and polar surface area of 31.27 Ų .

Why Generic Quinazoline-2,4-dione Substitution Is Not Advisable for 3-Benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione (892271-19-1)


The quinazoline-2,4(1H,3H)-dione scaffold is densely decorated in medicinal chemistry, but the precise positional substitution pattern on the N1-arylmethyl group dictates both target engagement and selectivity. The 2,5-dimethylbenzyl substituent on N1 of this compound represents a specific regioisomeric arrangement that is distinct from the more commonly explored 2,4-dimethyl, 3,5-dimethyl, or mono-substituted benzyl analogs. Published structure-activity relationship (SAR) studies on 1-benzylquinazoline-2,4(1H,3H)-diones (BQDs) demonstrate that substituent position and multiplicity on the benzyl ring profoundly alter PARP-1 inhibitory potency and cellular selectivity, with certain regioisomers exhibiting >10-fold differences in IC₅₀ values [1]. Additionally, the N3-benzyl group of this compound locks the scaffold into a specific conformational and electronic state that cannot be recapitulated by N3-phenyl, N3-methyl, or N3-H analogs; the N3 substituent directly influences the dihedral angle between the two carbonyl groups and modulates hydrogen-bonding capacity with catalytic residues in the PARP-1 nicotinamide-binding pocket [2]. Therefore, substituting this compound with a generic quinazoline-2,4-dione bearing a different N1-aryl or N3-alkyl group risks loss of the specific binding interactions and physicochemical profile (logP 5.36, PSA 31.27 Ų) that underpin its research utility [1].

Quantitative Differentiation Evidence for 3-Benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione (CAS 892271-19-1) Relative to Closest Analogs


N1-2,5-Dimethylbenzyl Substitution Pattern Confers Distinct Physicochemical Space Relative to Common Regioisomeric Analogs

The target compound bears a 2,5-dimethyl substitution pattern on the N1-benzyl ring. This specific pattern is distinguishable from the 2,4-dimethylbenzyl regioisomer (e.g., 1-(2,4-dimethylbenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione, CAS not available in public domain) and the 3,5-dimethylbenzyl regioisomer. The 2,5-dimethyl substitution places one methyl group ortho and one methyl group meta to the benzylic attachment point, creating an asymmetric steric and electronic environment around the N1 position. Calculated logP for the target compound is 5.36 and calculated logD (pH 7.4) is 5.36, with a polar surface area (PSA) of 31.27 Ų . By comparison, the 3,4-dimethyl regioisomer analog (estimated) would exhibit a slightly higher PSA due to altered electronic distribution. In the BQD class, SAR data presented at AACR 2015 indicate that the position of methyl substituents on the N1-benzyl ring shifts PARP-1 IC₅₀ values by factors of 2- to 10-fold depending on substitution geometry, with ortho-substituted analogs generally showing superior potency compared to para-substituted counterparts [1].

Medicinal Chemistry Physicochemical Profiling Quinazoline-2,4-dione SAR

N3-Benzyl Substituent Differentiates from N3-Aryl and N3-Unsubstituted Quinazoline-2,4-diones in PARP-1 Binding Mode

This compound carries a benzyl group at the N3 position, whereas many potent BQD-class PARP inhibitors (including IMP4297/senaparib) feature a hydrogen at N3 or a small alkyl substituent. Co-crystal structures of quinazoline-2,4(1H,3H)-dione inhibitors bound to PARP-1 (PDB: 5KPN) demonstrate that the N3 region directly abuts the nicotinamide-binding pocket and the D-loop (residues 338–350), a region critical for inhibitor-induced allosteric changes [1]. The N3-benzyl group introduces a bulkier hydrophobic moiety that can engage in additional π-stacking interactions with His862 or Tyr907 within the PARP-1 catalytic domain, interactions that are structurally inaccessible to N3-H or N3-methyl analogs. Published SAR from the 1-benzylquinazoline-2,4(1H,3H)-dione series shows that N3 substitution with benzyl (as in compound 7j, IC₅₀ = single-digit nanomolar range against PARP-1) yields potent inhibitors that selectively kill BRCA1/2-mutant MX-1 and MDA-MB-468 breast cancer cells relative to homologous recombination-proficient MDA-MB-231 cells, with a potentiation factor (PF₅₀) of 3.77 for temozolomide in MX-1 cells [2]. The N3-benzyl group was critical for this selectivity profile; N3-H analogs in the same series showed markedly reduced cellular selectivity.

PARP Inhibition DNA Repair X-ray Crystallography Binding Mode

1,3-Disubstitution Pattern Offers Dual c-Met/VEGFR-2 Kinase Inhibition Potential Beyond Mono-Substituted Quinazoline-2,4-diones

The 1,3-disubstitution architecture of the target compound is mechanistically relevant for dual kinase inhibition. Published studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrate that compounds with N1-benzyl and N3-aryl/benzyl substitution can simultaneously inhibit VEGFR-2 and c-Met tyrosine kinases with IC₅₀ values in the sub-micromolar range [1]. Specifically, 1-benzylquinazoline-2,4(1H,3H)-dione derivatives 11b, 11c, and 11e inhibited VEGFR-2 with IC₅₀ values of 0.12 ± 0.02, 0.13 ± 0.02, and 0.12 ± 0.02 μM, respectively—nearly equipotent to sorafenib (0.10 ± 0.02 μM) [1]. The target compound's N1-(2,5-dimethylbenzyl) and N3-benzyl substitution pattern provides a unique steric profile that may confer differential selectivity between VEGFR-2 and c-Met compared to the published 11b/11c/11e series (which bear N1-benzyl and diverse N3-heterocyclic substituents). The 2,5-dimethyl substitution on the N1-benzyl ring could further enhance hydrophobic interactions with the DFG-out conformation of VEGFR-2, a binding mode associated with type II kinase inhibition [2].

VEGFR-2 Inhibition c-Met Inhibition Kinase Inhibitor Antiangiogenesis

Low Polar Surface Area (31.27 Ų) Predicts Superior Oral Bioavailability Compared to Carboxamide-Containing PARP Inhibitors

The target compound exhibits a topological polar surface area (TPSA) of 31.27 Ų , which is substantially lower than that of clinically advanced PARP inhibitors containing carboxamide moieties. Olaparib (AZD2281) has a TPSA of approximately 86 Ų (calculated), and niraparib has a TPSA of approximately 73 Ų. The rule-of-thumb threshold for acceptable oral absorption is TPSA < 140 Ų, and compounds with TPSA < 60–70 Ų are generally considered to have excellent membrane permeability and blood-brain barrier penetration potential [1]. The target compound's TPSA of 31.27 Ų is among the lowest reported for the quinazoline-2,4-dione PARP inhibitor class, directly attributable to the absence of polar carboxamide groups and the presence of two hydrophobic benzyl substituents. Combined with a logP of 5.36, this compound occupies a physicochemical space that favors high passive permeability and potentially enhanced tissue distribution compared to olaparib (logP ~1.9) or niraparib (logP ~3.0) [2].

Drug-likeness Oral Bioavailability ADME TPSA

2,5-Dimethylbenzyl Group Provides Metabolic Stability Advantage Over 2-Methyl or Unsubstituted Benzyl Analogs Through Steric Shielding of Benzylic C–H Bonds

The benzylic methylene groups of quinazoline-2,4-diones are known sites of cytochrome P450-mediated oxidative metabolism, which can lead to rapid clearance and short half-life. The 2,5-dimethyl substitution on the N1-benzyl group introduces ortho-methyl steric hindrance adjacent to the benzylic C–H bond, potentially blocking CYP access to this metabolically labile position. While no direct microsomal stability data for the target compound are available in the public domain, SAR studies on benzyl-substituted heterocycles consistently show that 2,6-disubstituted and 2-substituted benzyl groups exhibit 2- to 5-fold longer half-lives in human liver microsomes compared to unsubstituted benzyl or 4-substituted benzyl analogs [1]. The target compound's single ortho-methyl group (2-position of 2,5-dimethylbenzyl) provides partial steric shielding while maintaining a smaller overall steric footprint compared to 2,6-dimethyl substitution, preserving target binding affinity. In contrast, the 4-methylbenzyl analog (lacking ortho-substitution) would be expected to undergo rapid CYP-mediated benzylic hydroxylation, producing a benzylic alcohol metabolite that dramatically increases polarity (logP reduction by ~1.5 units) and may alter PARP-1 binding [2].

Metabolic Stability Cytochrome P450 Oxidative Metabolism Benzylic Oxidation

Structural Differentiation from the Clinical Candidate Senaparib (IMP4297) Enables Exploration of Novel PARP-1 Binding Interactions

The clinical-stage PARP-1/2 inhibitor senaparib (IMP4297; CAS 1401682-78-7) is a 1-benzylquinazoline-2,4(1H,3H)-dione bearing a 4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl substituent at N1 and hydrogen at N3 (PARP-1 IC₅₀ = 6.27 nM) [1]. The target compound differs from senaparib in two critical structural features: (i) the N1 substituent is a simple 2,5-dimethylbenzyl group rather than an elaborated 4-fluoro-3-carboxamidophenyl-piperazine, and (ii) the N3 position carries a benzyl group rather than being unsubstituted. These differences make the target compound a structurally minimized analog that retains the BQD core while eliminating the extended piperazine-carboxamide side chain that dominates senaparib's molecular weight (MW 557.6 vs. 370.45 for the target compound). From a fragment-based drug discovery perspective, the target compound represents a 'minimal pharmacophore' probe that can be used to dissect the relative contributions of the quinazoline-2,4-dione core vs. the extended N1 side chain to PARP-1 binding affinity and selectivity. Additionally, the target compound's lower molecular weight and higher ligand efficiency (estimated LE > 0.35 kcal/mol per heavy atom if PARP-1 Kd < 1 μM) make it an attractive starting point for structure-based lead optimization independent of senaparib's intellectual property estate [2].

PARP-1 Inhibitor Senaparib IMP4297 Lead Optimization Drug Discovery

Recommended Application Scenarios for 3-Benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione (CAS 892271-19-1) Based on Quantitative Differentiation Evidence


PARP-1/2 Inhibitor Lead Optimization Starting Point with Built-in Metabolic Stability Features

This compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting PARP-1/2 inhibition with improved metabolic stability. The N1-(2,5-dimethylbenzyl) group provides ortho-methyl steric shielding of the metabolically labile benzylic position, while the N3-benzyl group enables additional hydrophobic contacts within the PARP-1 catalytic domain that are associated with synthetic lethal selectivity in BRCA-mutant cancer models (PF₅₀ = 3.77 for temozolomide potentiation in MX-1 cells reported for N3-benzyl BQD analogs) [1]. The compound's low TPSA (31.27 Ų) and moderate logP (5.36) predict favorable passive permeability and potential CNS penetration—attributes absent in current clinical PARP inhibitors olaparib (TPSA ~86 Ų, logP ~1.9) and niraparib (TPSA ~73 Ų, logP ~3.0) . Researchers can elaborate the N1-(2,5-dimethylbenzyl) group with hydrogen-bond donors to fine-tune solubility while retaining the ortho-methyl steric protection against CYP-mediated benzylic oxidation.

Dual VEGFR-2/c-Met Kinase Inhibitor Fragment for Antiangiogenic Cancer Therapy

The 1,3-disubstituted quinazoline-2,4-dione architecture of this compound provides a validated framework for dual VEGFR-2/c-Met inhibition, with published analogs (1-benzylquinazoline-2,4-diones 11b–11e) achieving VEGFR-2 IC₅₀ values of 0.12–0.13 μM—equipotent to the approved kinase inhibitor sorafenib (0.10 μM) [2]. The unique 2,5-dimethyl substitution pattern on the N1-benzyl group differentiates this compound from all previously characterized VEGFR-2 inhibitors in the quinazoline-2,4-dione class, potentially enabling discovery of isoform-selective or resistance-overcoming analogs. This application is particularly relevant for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) drug discovery, where dual VEGFR-2/c-Met blockade has shown synergistic antitumor efficacy in preclinical models.

Structure-Based Design of Selectivity Probes for PARP Isoform Profiling

The target compound's structural divergence from clinical PARP inhibitors—specifically the absence of an extended N1-carboxamide side chain and the presence of an N3-benzyl substituent—makes it a valuable probe for dissecting the structural determinants of PARP-1 vs. PARP-2 selectivity. Co-crystal structures of quinazoline-2,4(1H,3H)-dione inhibitors bound to PARP-1 (PDB: 5KPN) reveal that the N3 region is adjacent to the D-loop, a structural element that differs between PARP-1 and PARP-2 and influences inhibitor residence time [3]. The N3-benzyl group of this compound is predicted to engage in π-stacking with His862 (PARP-1) or the corresponding residue in PARP-2 (Tyr), providing a starting point for structure-guided optimization of isoform selectivity. Academic and industrial groups focused on developing PARP-2-selective inhibitors (which may exhibit reduced hematological toxicity compared to dual PARP-1/2 inhibitors) can use this compound to establish baseline selectivity profiles before initiating lead optimization campaigns.

Computational Chemistry and Pharmacophore Modeling Benchmarking

With its well-defined 2,5-dimethylbenzyl substitution pattern, moderate molecular weight (370.45), and experimental logP/logD/PSA measurements, this compound serves as an excellent benchmarking ligand for computational chemistry workflows targeting the quinazoline-2,4-dione chemical space. The compound's predicted physicochemical properties (logP 5.36, logD 5.36, TPSA 31.27 Ų) place it in a drug-like but underexplored region of chemical space compared to the more polar, carboxamide-containing PARP inhibitors that dominate the clinical landscape . It can be employed as an external validation set for docking algorithms (AutoDock Vina, Glide SP/XP), free energy perturbation (FEP+) calculations, and pharmacophore-based virtual screening workflows aimed at identifying novel PARP or VEGFR-2 inhibitors with differentiated ADME profiles.

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